シクロヘキシルメチルメタンスルホン酸エステル

概要

説明

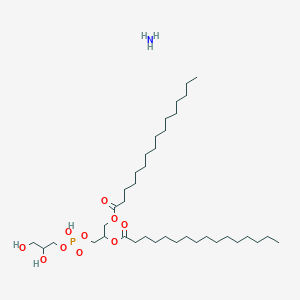

Cyclohexylmethyl methanesulfonate (CMMS) is an organic compound that has been used in various laboratory experiments and research studies due to its unique properties. It is a highly reactive compound, which makes it attractive for a variety of applications. It is also a non-toxic and non-flammable compound, making it a safe and easy-to-handle material.

科学的研究の応用

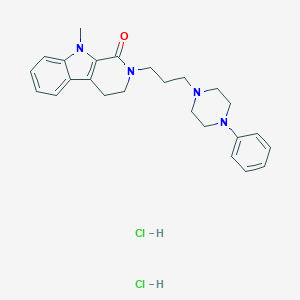

C8H16O3S C_8H_{16}O_3S C8H16O3S

および分子量192.279 . 以下は、独自のセクションに詳細が記載されている、科学研究におけるその用途の包括的な分析です。ハイドロメタラジー

シクロヘキシルメチルメタンスルホン酸エステルは、ハイドロメタラジーに応用できる可能性があります。 メタンスルホン酸エステルとして、金属回収プロセスを促進する化学的性質を利用して、鉱石や廃棄物から金属を抽出および精製するプロセスに関与する可能性があります .

作用機序

Target of Action

Cyclohexylmethyl methanesulfonate, like other methanesulfonates, is a type of biological alkylating agent . The primary targets of these agents are dihydric and polyhydric alcohols . The alkyl-oxygen bonds in these esters undergo fission and react within the intracellular milieu .

Mode of Action

The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site . The local structural characteristics of the nucleophile itself would thus assist in conferring a degree of selectivity on the action of the alkane sulfonates .

Biochemical Pathways

For example, Methyl methanesulfonate (MMS) acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .

Pharmacokinetics

Methanesulfonates like mms are known to have complex pharmacokinetics . MMS is an alkylating agent that acts on DNA by preferentially methylating guanine and adenine bases . It is broadly used both in basic genome stability research and as a model for mechanistic studies to understand how alkylating agents work .

Result of Action

Methanesulfonates in general are known to cause changes at the molecular and cellular level due to their alkylating properties .

Safety and Hazards

Cyclohexylmethyl methanesulfonate is classified as a flammable liquid (Category 3), and it is harmful if swallowed (Category 4) . It is advised to keep away from heat, sparks, open flames, and hot surfaces. In case of skin contact, it is recommended to take off immediately all contaminated clothing and rinse skin with water .

将来の方向性

Methanesulfonic acid (MSA), a related compound, has several appealing properties that make it very attractive for the development of new circular flowsheets in hydrometallurgy . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications . This could potentially impact the use and production of cyclohexylmethyl methanesulfonate in the future.

生化学分析

Biochemical Properties

Cyclohexylmethyl methanesulfonate, like other methanesulfonates, acts as a biological alkylating agent Alkylating agents can transfer alkyl groups to various biomolecules, including enzymes and proteins, thereby altering their function

Cellular Effects

It is known that methanesulfonates can cause DNA damage , which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Cyclohexylmethyl methanesulfonate involves the fission of alkyl-oxygen bonds within the compound, which then react within the intracellular environment This can lead to the alkylation of various biomolecules, potentially affecting their function

特性

IUPAC Name |

cyclohexylmethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABZFPLSDXDLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

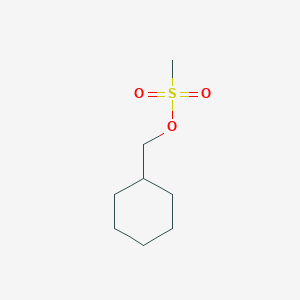

Canonical SMILES |

CS(=O)(=O)OCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Methylamino)methyl]phenol](/img/structure/B54875.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B54888.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)

![7-Amino-1,3-dimethyl-1h,8h-pyrido[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B54901.png)